molecular formula C11H13ClN2O3S B1630272 2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonamide CAS No. 761448-08-2

2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonamide

Cat. No.: B1630272
CAS No.: 761448-08-2
M. Wt: 288.75 g/mol
InChI Key: MOVZOKRHLQULLA-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonamide is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a tert-butyl group, a chlorine atom, and a sulfonamide group attached to the benzoxazole core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonamide typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under specific reaction conditions. One common method involves using methyl cyanide or dimethyl sulfoxide (DMSO) as solvents, with potassium carbonate as a base and tert-butyl hydroperoxide as an oxidant. The reaction is carried out under argon atmosphere with blue LED radiation for 24 hours, yielding the desired benzoxazole derivatives .

Chemical Reactions Analysis

2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include potassium carbonate, tert-butyl hydroperoxide, and sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonamide has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various benzoxazole derivatives, which have applications in organic synthesis and medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Benzoxazole derivatives, including this compound, are investigated for their potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonamide can be compared with other benzoxazole derivatives, such as:

Properties

IUPAC Name

2-tert-butyl-6-chloro-1,3-benzoxazole-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3S/c1-11(2,3)10-14-7-5-4-6(12)9(8(7)17-10)18(13,15)16/h4-5H,1-3H3,(H2,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVZOKRHLQULLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629546
Record name 2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761448-08-2
Record name 2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonamide
Reactant of Route 2
2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonamide
Reactant of Route 3
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2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonamide
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2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonamide
Reactant of Route 5
2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonamide
Reactant of Route 6
2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonamide

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